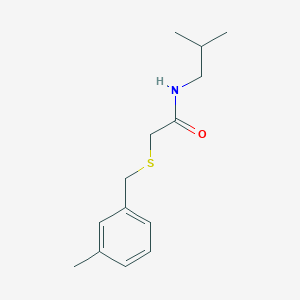
2-((3-Iodo-4-methylphenyl)amino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Iodo-4-methylphenyl)amino)butanamide is an organic compound with the molecular formula C11H15IN2O It is a derivative of butanamide, where the amine group is substituted with a 3-iodo-4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodo-4-methylphenyl)amino)butanamide typically involves the reaction of 3-iodo-4-methylaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Iodo-4-methylaniline+Butanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-((3-Iodo-4-methylphenyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Deiodinated or other substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-((3-Iodo-4-methylphenyl)amino)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-((3-Iodo-4-methylphenyl)amino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
Butanamide: A simpler amide without the iodo and methylphenyl substitutions.
3-Iodo-4-methylaniline: The precursor amine used in the synthesis of 2-((3-Iodo-4-methylphenyl)amino)butanamide.
N-Substituted Butanamides: Compounds with different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the iodo and methylphenyl groups, which can impart specific chemical and biological properties. These substitutions can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H15IN2O |
|---|---|
分子量 |
318.15 g/mol |
IUPAC 名称 |
2-(3-iodo-4-methylanilino)butanamide |
InChI |
InChI=1S/C11H15IN2O/c1-3-10(11(13)15)14-8-5-4-7(2)9(12)6-8/h4-6,10,14H,3H2,1-2H3,(H2,13,15) |
InChI 键 |
AUNCFOWGZQNHPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)NC1=CC(=C(C=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)






![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)





![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
